3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510867
InChI: InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3
SMILES:
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17510867

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one -

Specification

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name 3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one
Standard InChI InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3
Standard InChI Key PQFZZJVMMPAPPY-UHFFFAOYSA-N
Canonical SMILES CC(=CCN1C=C(C(=O)C(=C1)Br)N)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 1,4-dihydropyridine ring system, a partially saturated heterocycle that confers unique electronic properties compared to fully aromatic pyridines. The presence of a bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, while the 3-amino group enhances hydrogen-bonding capacity . The 3-methylbut-2-en-1-yl side chain at position 1 provides lipophilicity, potentially influencing membrane permeability in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H13BrN2O\text{C}_{10}\text{H}_{13}\text{Br}\text{N}_2\text{O}
Molecular Weight257.13 g/mol
IUPAC Name3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one
Canonical SMILESCC(=CCN1C=C(C(=O)C(=C1)Br)N)C
Topological Polar Surface Area67.8 Ų (calculated)

The SMILES string reveals critical structural features:

  • CC(=CCN1...: The 3-methylbut-2-enyl group (prenyl analog)

  • C(=O)C(=C1)Br: Ketone and bromine at positions 4 and 5

  • N): Amino group at position 3

Synthetic Methodologies

Condensation-Based Approaches

While no direct synthesis protocols for this compound are publicly documented, analogous 1,4-dihydropyridines are typically synthesized via Hantzsch-type condensations. A plausible route involves:

  • Precursor Preparation:

    • Bromination of a β-keto ester intermediate using N\text{N}-bromosuccinimide (NBS)

    • Prenylation via alkylation with 3-methylbut-2-en-1-yl bromide

  • Cyclization:

    • Condensation with ammonium acetate or urea under refluxing ethanol

    • Catalytic piperidine to facilitate enamine formation

Table 2: Hypothetical Reaction Parameters

StepReagents/ConditionsYield*
BrominationNBS, CCl₄, 0–5°C, 12 h65–70%
Prenylation3-methylbut-2-en-1-yl bromide, K₂CO₃, DMF, 80°C55%
CyclizationNH₄OAc, EtOH, reflux, 6 h40–45%

*Estimated based on analogous syntheses

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, balancing the polar amino/ketone groups against the hydrophobic prenyl chain. Experimental solubility data are unavailable, but structural analogs show:

  • Water solubility: <1 mg/mL at 25°C

  • DMSO solubility: >50 mg/mL

Spectroscopic Characterization

Key spectral signatures (predicted):

  • IR:

    • 3280 cm⁻¹ (N–H stretch, amine)

    • 1675 cm⁻¹ (C=O, conjugated ketone)

    • 680 cm⁻¹ (C–Br stretch)

  • ¹H NMR (DMSO-d₆, δ ppm):

    • 1.75 (s, 6H, prenyl CH₃)

    • 5.25 (t, 1H, prenyl CH)

    • 6.82 (s, 1H, H-2)

    • 8.10 (s, 1H, H-6)

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich dihydropyridine ring enables regioselective functionalization:

  • Nitration: HNO₃/H₂SO₄ at C-2 (meta to amino group)

  • Sulfonation: SO₃/H₂SO₄ at C-6 (para to bromine)

Nucleophilic Displacements

The bromine atom serves as a leaving group for cross-coupling reactions:

  • Suzuki-Miyaura: Pd(PPh₃)₄, arylboronic acids

  • Buchwald-Hartwig: Amination with primary/secondary amines

Industrial and Regulatory Considerations

Scalability Challenges

  • Prenylation: Requires expensive prenylating agents

  • Purification: Likely necessitates column chromatography due to polar byproducts

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